molecular formula C16H19BrN4 B6460819 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549062-96-4

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6460819
CAS No.: 2549062-96-4
M. Wt: 347.25 g/mol
InChI Key: JQAULIVMHIFGEM-UHFFFAOYSA-N
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Description

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a 2-bromophenylmethyl group and a pyridazine ring with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-bromobenzyl chloride with piperazine to form 4-[(2-bromophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures.

  • Cyclization to Form Pyridazine Ring: : The next step involves the cyclization of the intermediate with a suitable precursor to form the pyridazine ring. This can be achieved by reacting the intermediate with 3,6-dichloropyridazine in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

  • Final Product Formation: : The final step involves the methylation of the pyridazine ring at the 6-position. This can be done using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.

    Pharmacology: Explored for its pharmacokinetic properties and its potential use in drug development.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: Similar structure but with a chlorine atom instead of bromine.

    3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: Contains a fluorine atom instead of bromine.

    3-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine: Substituted with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-6-7-16(19-18-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAULIVMHIFGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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